molecular formula C19H16BrNOS B15005270 2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide

2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide

Katalognummer: B15005270
Molekulargewicht: 386.3 g/mol
InChI-Schlüssel: YMKLSCXVKLFXLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is an organic compound with the molecular formula C19H16BrNOS This compound features a bromophenyl group, a naphthyl group, and a sulfanyl-acetamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Bromophenyl Methyl Sulfide Intermediate: This step involves the reaction of 3-bromobenzyl chloride with sodium sulfide to form 3-bromobenzyl sulfide.

    Acylation Reaction: The intermediate is then reacted with naphthalene-2-yl acetic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azide or nitrile derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE
  • 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE
  • 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE

Uniqueness

The presence of the bromine atom in 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C19H16BrNOS

Molekulargewicht

386.3 g/mol

IUPAC-Name

2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H16BrNOS/c20-17-7-3-4-14(10-17)12-23-13-19(22)21-18-9-8-15-5-1-2-6-16(15)11-18/h1-11H,12-13H2,(H,21,22)

InChI-Schlüssel

YMKLSCXVKLFXLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.